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Compound of Interest

Compound Name: Thiazole-2-carbohydrazide

Cat. No.: B093941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thiazole-2-carbohydrazide is a heterocyclic compound featuring a central thiazole ring, a five-

membered aromatic ring containing both sulfur and nitrogen atoms. This scaffold is of

significant interest in medicinal chemistry due to its presence in a wide array of biologically

active molecules. Thiazole derivatives have demonstrated a broad spectrum of

pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the core physicochemical

properties of Thiazole-2-carbohydrazide, detailed experimental protocols for its synthesis,

and an exploration of its potential biological mechanisms of action, tailored for researchers and

professionals in the field of drug discovery and development.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for

its development as a therapeutic agent. These properties influence its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters

for Thiazole-2-carbohydrazide are summarized below.
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Property Value Source

Molecular Formula C₄H₅N₃OS [1]

Molecular Weight 143.17 g/mol [1]

Appearance Pale yellow solid [ChemicalBook]

Melting Point 176-178 °C [ChemicalBook]

pKa (Predicted) 11.07 ± 0.10 [ChemicalBook]

LogP -0.2534 [1]

Topological Polar Surface Area

(TPSA)
68.01 Å² [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 4 [1]

Rotatable Bonds 1 [1]

Storage 2-8°C [ChemicalBook]

Note: Quantitative solubility data in common laboratory solvents such as water, ethanol, and

DMSO is not readily available in the reviewed literature and would require experimental

determination. The negative LogP value suggests that Thiazole-2-carbohydrazide is likely to

be hydrophilic.

Experimental Protocols
The synthesis of Thiazole-2-carbohydrazide is typically achieved through a two-step process

involving the formation of an ester intermediate, ethyl 2-thiazolecarboxylate, followed by its

hydrazinolysis.

Synthesis of Ethyl 2-Thiazolecarboxylate
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of

the thiazole ring. This involves the condensation reaction between an α-haloketone and a

thioamide. For the synthesis of ethyl 2-thiazolecarboxylate, a common starting material is ethyl

bromopyruvate, which reacts with a source of the thioamide moiety.
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Ethyl Bromopyruvate +
 Thiourea Ethyl 2-aminothiazole-4-carboxylate

 Hantzsch Synthesis 
 (Ethanol, 70°C) Ethyl 2-thiazolecarboxylate

 Deamination 
 (e.g., Diazotization)

Click to download full resolution via product page

Synthesis of Ethyl 2-thiazolecarboxylate.

Detailed Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

Addition of Reagents: To the stirred solution, add ethyl 3-bromopyruvate (1 mmol).

Reaction: Heat the reaction mixture to 70°C and maintain for 1 hour.

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

Isolation: Collect the resulting precipitate by filtration and dry to yield ethyl 2-aminothiazole-4-

carboxylate.

Deamination: The amino group at the 2-position can be removed through a diazotization

reaction followed by reduction to afford the target ethyl 2-thiazolecarboxylate.

Synthesis of Thiazole-2-carbohydrazide (Hydrazinolysis)
The conversion of the ethyl ester to the carbohydrazide is achieved through reaction with

hydrazine hydrate.

Ethyl 2-thiazolecarboxylate Thiazole-2-carbohydrazide

 Hydrazine Hydrate 
 (Ethanol, Reflux)

Click to download full resolution via product page

Hydrazinolysis to form Thiazole-2-carbohydrazide.

Detailed Protocol:
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Reaction Setup: In a round-bottom flask, dissolve ethyl 2-thiazolecarboxylate in absolute

ethanol.

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

Reaction: Stir the mixture at room temperature or under reflux. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Isolation: Upon completion, the reaction mixture is typically poured into cold water to

precipitate the product. The solid is then collected by filtration, washed with water, and dried.

Potential Biological Mechanisms and Signaling
Pathways
While specific studies on the biological targets of Thiazole-2-carbohydrazide are limited, the

broader class of thiazole derivatives has been extensively investigated, revealing a range of

potential mechanisms of action relevant to drug development.

Kinase Inhibition
Many thiazole-containing compounds have been identified as potent inhibitors of various

protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated

in diseases like cancer.[2]

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.

Certain benzothiazole derivatives have shown inhibitory effects on PI3K and mTORC1.[3]

B-RAF Kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated

potent inhibition of the B-RAFV600E mutant kinase, a key driver in some cancers.[2]

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of

angiogenesis. Thiazole derivatives have been designed and synthesized as VEGFR-2

inhibitors.
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Potential Kinase Inhibition by Thiazole Derivatives.

Tubulin Polymerization Inhibition
Microtubules, composed of tubulin polymers, are essential components of the cytoskeleton and

play a critical role in cell division. Disruption of tubulin dynamics is a well-established anticancer

strategy. Several thiazole derivatives have been shown to inhibit tubulin polymerization by

binding to the colchicine site.[3][4] This leads to cell cycle arrest in the G2/M phase and

subsequent apoptosis.[4]
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Tubulin Polymerization Inhibition by Thiazole Derivatives.

Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon

dioxide and water to bicarbonate and protons. They are involved in various physiological

processes, and their inhibition has therapeutic applications. Certain thiazole-based

sulfonamides have been investigated as carbonic anhydrase inhibitors.[5][6]

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

A common method to assess carbonic anhydrase inhibition is a spectrophotometric assay

based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Assay Buffer: Prepare a HEPES-Tris buffer.
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Enzyme Solution: Prepare a solution of the carbonic anhydrase isoenzyme (e.g., hCA I or

hCA II) in the assay buffer.

Inhibitor Solution: Prepare stock solutions of Thiazole-2-carbohydrazide in a suitable

solvent (e.g., DMSO).

Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and the test

compound solution.

Substrate Addition: Initiate the reaction by adding a solution of p-NPA in a suitable solvent

(e.g., methanol).

Measurement: Monitor the formation of p-nitrophenolate by measuring the absorbance at a

specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in

the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor

required to reduce enzyme activity by 50%) can then be determined.

Conclusion
Thiazole-2-carbohydrazide presents a valuable scaffold for medicinal chemistry research,

underpinned by its favorable physicochemical properties and the diverse biological activities

exhibited by the broader class of thiazole derivatives. This guide has provided a consolidated

resource on its core properties and synthetic methodologies. Further research is warranted to

elucidate the specific molecular targets and signaling pathways of Thiazole-2-carbohydrazide
itself, which will be crucial for unlocking its full therapeutic potential. The experimental protocols

and mechanistic insights provided herein are intended to facilitate these future investigations

by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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